N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Overview
Description
“N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide” is a chemical compound with the molecular formula C11H13N3O2S and a molecular weight of 251.3. It is a derivative of thiazolo[3,2-a]pyrimidine .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines, including derivatives like “this compound”, involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . This process can involve various reagents such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C11H13N3O2S. The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .Scientific Research Applications
Antimicrobial Activity
Compounds incorporating antipyrine moiety, which are structurally related to the compound of interest, have been synthesized and evaluated for antimicrobial activity. These synthesized compounds, including various heterocycles such as coumarin, pyridine, pyrrole, and thiazole derivatives, have demonstrated promising antimicrobial properties. The evaluation of antimicrobial agents suggests potential applications in developing new treatments for microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).
Anti-HIV Activity
Novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones have been identified as potent inhibitors of HIV-1. These compounds, through a series of synthetic steps, including S-alkylation and N1 regioselective intramolecular cyclization, have shown activity against the virus, indicating the potential for development into anti-HIV drugs (Danel, Pedersen, & Nielsen, 1998).
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
Research on the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as building blocks has led to the development of novel compounds with potential therapeutic applications. These compounds have been synthesized with acceptable yields and confirmed through analytical and spectral studies, suggesting the versatility of the thiazolo[3,2-a]pyrimidinone framework for further medicinal chemistry exploration (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Insecticidal Activity
The synthesis of innovative heterocycles incorporating a thiadiazole moiety and their assessment against the cotton leafworm, Spodoptera littoralis, reveal the potential for developing new insecticidal agents. This research underscores the application of heterocyclic chemistry in addressing agricultural pests and enhancing crop protection strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Electrophilic Heterocyclization
Studies on the peculiar electrophilic heterocyclization of 5-allyl-6-thioxopyrazolo[3,4-d]pyrimidin-4-one have led to the formation of novel pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidines. This research highlights the chemical reactivity of these compounds and their potential as intermediates for further synthetic transformations (Svaljavyn, Onysko, Turov, Vlasenko, & Lendel, 2013).
Safety and Hazards
The safety and hazards associated with “N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide” are not specified in the sources. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
Future Directions
The future directions for “N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide” and similar compounds are promising. They are considered potential scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Mechanism of Action
Target of Action
N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide, also known as TAP-144, is a small molecule drug candidate , which could be a potential mechanism for TAP-144.
Biochemical Pathways
. These activities suggest that TAP-144 may affect a wide range of biochemical pathways.
Result of Action
Properties
IUPAC Name |
2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-2-4-12-9(15)6-8-7-17-11-13-5-3-10(16)14(8)11/h2-3,5,8H,1,4,6-7H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCFXHOUXKVMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1CSC2=NC=CC(=O)N12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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